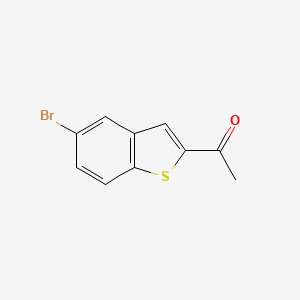

2-Acetyl-5-bromobenzo(b)thiophene

Description

Properties

CAS No. |

1423-64-9 |

|---|---|

Molecular Formula |

C10H7BrOS |

Molecular Weight |

255.13 g/mol |

IUPAC Name |

1-(5-bromo-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |

InChI Key |

UAFOHXXTHOBOHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)C=CC(=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of 2-Acetyl-5-bromobenzo(b)thiophene is as a precursor in the synthesis of more complex organic compounds. It has been utilized in the preparation of:

- Bithiophene derivatives : These compounds are important in organic electronics and photovoltaic applications due to their semiconducting properties .

- Bis-imidazo[1,2-a]pyridine derivatives : These derivatives have shown promising biological activities, including antimicrobial and anticancer properties .

Medicinal Chemistry

Research has indicated that this compound and its derivatives exhibit various biological activities:

- Anticancer Activity : Compounds derived from this thiophene have been studied for their potential as tubulin inhibitors, which are crucial in cancer treatment due to their role in disrupting cell division .

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Organic Photovoltaics : The electronic properties of bithiophene derivatives make them suitable for use in organic solar cells, where they can enhance light absorption and charge transport .

- Conductive Polymers : The incorporation of thiophene units into polymer matrices can lead to materials with improved electrical conductivity, useful for electronic devices .

Analytical Chemistry

This compound can also serve as a standard or reagent in various analytical techniques:

- Spectroscopic Studies : It is used as a reference compound in NMR and mass spectrometry studies due to its well-characterized spectral properties .

- Chemical Sensors : The compound has been explored as a component in chemosensors for detecting heavy metals like lead, showcasing its versatility beyond traditional applications .

Case Study 1: Synthesis of Bithiophene Derivatives

A study detailed the synthesis of bithiophene derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing valuable intermediates for organic electronics.

Case Study 2: Anticancer Screening

In another investigation, derivatives of this compound were screened for anticancer activity against various tumor cell lines. The results indicated that certain modifications significantly enhanced their efficacy as tubulin inhibitors, highlighting their potential for drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of 2-Acetyl-5-bromobenzo[b]thiophene with key analogues:

Key Observations :

- Functional Group Diversity : The acetyl group (2-COCH3) is electron-withdrawing, moderating reactivity and solubility, whereas the nitrile (2-CN) in 5-bromo-2-carbonitrile increases polarity and metabolic stability .

- Alkyl Substituents : Compounds like 2-Ethyl-5-methylbenzo[b]thiophene exhibit higher logP values, suggesting greater membrane permeability but possibly reduced specificity in drug interactions .

Comparison with Analogues :

Physicochemical Properties

- Lipophilicity : The acetyl group in 2-Acetyl-5-bromo reduces logP slightly compared to alkylated analogues but improves water solubility versus nitriles .

- Molecular Weight : Bromine and acetyl substituents increase molecular weight (~257 g/mol) compared to simpler derivatives (e.g., 176 g/mol for 2-Ethyl-5-methyl), impacting pharmacokinetics .

Preparation Methods

Reaction Mechanism and Steps

The process begins with 2-halobenzaldehydes (e.g., 2-chloro-5-bromobenzaldehyde) reacting with a sterically hindered mercaptan, such as tert-butyl mercaptan, in a polar solvent (e.g., dimethyl sulfoxide) under basic conditions. This step forms a thioether intermediate, which undergoes oxidative coupling to yield 2,2'-dithiobis(benzaldehyde) . Subsequent treatment with 2,4-pentanedione (acetylacetone) and chloroacetone in the presence of potassium carbonate completes the cyclization, installing the acetyl group at the 2-position.

Example Synthesis:

-

Step 1 : 2-Chloro-5-bromobenzaldehyde (1.75 g) reacts with tert-butyl mercaptan in methanol with potassium carbonate, forming the dithiobis(benzaldehyde) intermediate.

-

Step 2 : The intermediate reacts with 2,4-pentanedione (1.31 mL) and chloroacetone (1.36 g) at 40–50°C, yielding 2-acetyl-5-bromobenzo[b]thiophene with a reported purity of 98% and a yield of 76–94%.

Scope and Limitations

This method’s versatility allows substitution at the 5-position by starting with pre-brominated benzaldehydes. However, the availability of such precursors and the need for strict temperature control during exothermic steps pose challenges for large-scale production.

Microwave-Assisted Cyclization of Brominated Benzonitriles

Recent advances leverage microwave irradiation to accelerate the formation of the benzo[b]thiophene core, significantly reducing reaction times.

Synthetic Pathway

Brominated benzonitriles, such as 5-bromo-2-fluorobenzonitrile , undergo cyclization with methyl thioglycolate in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 11–35 minutes). This one-pot method directly installs the bromine atom at the 5-position while forming the thiophene ring. Subsequent acetylation via Friedel-Crafts acylation or nucleophilic substitution introduces the acetyl group.

Key Data:

Advantages Over Conventional Methods

Microwave synthesis reduces reaction times from hours to minutes and enhances reproducibility. The method’s compatibility with electron-deficient benzonitriles broadens its applicability to diverse derivatives.

Bromination Strategies for Post-Synthetic Modification

Introducing bromine after constructing the benzo[b]thiophene core offers flexibility in functional group placement.

Electrophilic Bromination

Electrophilic aromatic bromination using bromine (Br₂) in acetic acid selectively targets the 5-position of 2-acetylbenzo[b]thiophene. The reaction proceeds via generation of a bromonium ion, which is directed by the electron-donating acetyl group at the 2-position.

Experimental Protocol:

Metal-Mediated Bromination

Copper(II) bromide and tert-butyl nitrite facilitate bromination of aminobenzo[b]thiophenes, offering a pathway to install bromine at the 5-position under milder conditions.

Comparative Analysis of Preparation Methods

The multi-step method remains optimal for bulk synthesis, while microwave techniques suit rapid, small-scale production. Post-synthetic bromination allows late-stage diversification but suffers from lower efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetyl-5-bromobenzo[b]thiophene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves AuCl-catalyzed cyclization of (alkylsulfanyl)(ethynyl)benzenes or thiophenes, as demonstrated for structurally analogous dibromobenzo[b]thiophenes . Key factors include:

- Catalyst selection : AuCl promotes regioselective cyclization but may require optimization to minimize side reactions.

- Temperature control : Reactions are typically conducted under reflux (e.g., 80–120°C) to balance reaction rate and decomposition risks.

- Precursor purity : Impurities in brominated intermediates (e.g., 5-bromo-2-thiophenecarboxaldehyde derivatives) can reduce yields .

Q. What spectroscopic techniques are most effective for characterizing 2-Acetyl-5-bromobenzo[b]thiophene, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for acetyl proton signals at δ 2.5–2.7 ppm and aromatic protons in the δ 7.0–8.0 ppm range. Bromine substituents deshield adjacent protons .

- ¹³C NMR : The acetyl carbonyl resonates at δ 190–200 ppm, while brominated carbons appear at δ 110–130 ppm .

- IR Spectroscopy : Strong C=O stretching (1680–1720 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with isotopic patterns confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolves regiochemistry and confirms substituent positions, as seen in related thiophene derivatives .

Advanced Research Questions

Q. How do electronic effects of the bromo and acetyl substituents influence the reactivity of benzo[b]thiophene derivatives in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki or Stille couplings. Its electron-withdrawing nature activates the ring but may deactivate adjacent positions for electrophilic substitution .

- Acetyl Group : Electron-withdrawing via resonance, directing incoming nucleophiles/electrophiles to specific positions. Steric hindrance from the acetyl group can limit coupling efficiency at the 5-position .

- Case Study : In AuCl-catalyzed reactions, bromine at the 5-position enhances stability of intermediates, while the acetyl group at the 2-position directs cross-coupling to the 4- or 7-positions .

Q. What contradictions exist in reported biological activities of brominated benzo[b]thiophene derivatives, and how can experimental design address these discrepancies?

- Methodological Answer :

- Contradictions : Antifungal activity of cyclohexyl-[b]thiophene derivatives varies widely (IC₅₀: 1–50 μM), possibly due to differences in assay protocols (e.g., fungal strain selection, incubation time) .

- Mitigation Strategies :

- Standardized assays : Use CLSI guidelines for antifungal testing to ensure reproducibility.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects .

- Data Reference : Cyclohexyl derivatives (e.g., compound 2d) show IC₅₀ = 1.2 μM against Candida albicans, while cycloheptyl analogs (e.g., 2r) exhibit antiproliferative activity at 0.8 μM .

Q. What methodological challenges arise in optimizing the regioselectivity of bromination in benzo[b]thiophene derivatives, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Competing Sites : Bromination may occur at the 3-, 5-, or 7-positions depending on directing groups.

- Over-Bromination : Excess Br₂ or prolonged reaction times lead to di- or tri-brominated byproducts .

- Solutions :

- Directing Groups : Use acetyl or methoxy substituents to block undesired positions.

- Catalyst Tuning : Pd(0) catalysts improve regioselectivity in electrophilic bromination .

- Case Study : AuCl-catalyzed cyclization of ethynyl precursors achieves >90% regioselectivity for 5-bromo substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.